molecular formula C12H15N3OS B12910759 N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine CAS No. 61955-53-1

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12910759
CAS No.: 61955-53-1
M. Wt: 249.33 g/mol
InChI Key: LZCGFGPOEFJDMC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with propyl isothiocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a methoxyphenyl group and a propyl group on the thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61955-53-1

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

LZCGFGPOEFJDMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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